molecular formula C14H18O3 B12559559 (3-Methyloxetan-3-yl)methyl 3-phenylpropanoate CAS No. 158425-75-3

(3-Methyloxetan-3-yl)methyl 3-phenylpropanoate

Cat. No.: B12559559
CAS No.: 158425-75-3
M. Wt: 234.29 g/mol
InChI Key: TUQQHDRVAZSPFI-UHFFFAOYSA-N
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Description

(3-Methyloxetan-3-yl)methyl 3-phenylpropanoate is a chemical compound with the molecular formula C13H16O3 It is known for its unique structure, which includes an oxetane ring and a phenylpropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methyloxetan-3-yl)methyl 3-phenylpropanoate typically involves the reaction of 3-phenylpropanoic acid with (3-methyloxetan-3-yl)methanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with a dehydrating agent to facilitate esterification.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced catalytic systems and automated processes ensures consistent production quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(3-Methyloxetan-3-yl)methyl 3-phenylpropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or oxetane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-phenylpropanoic acid or 3-phenylpropanone.

    Reduction: Formation of (3-methyloxetan-3-yl)methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3-Methyloxetan-3-yl)methyl 3-phenylpropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Methyloxetan-3-yl)methyl 3-phenylpropanoate involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways and exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (3-Methyloxetan-3-yl)methyl acetate
  • (3-Methyloxetan-3-yl)methyl butanoate
  • (3-Methyloxetan-3-yl)methyl benzoate

Uniqueness

(3-Methyloxetan-3-yl)methyl 3-phenylpropanoate is unique due to the presence of both an oxetane ring and a phenylpropanoate moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

158425-75-3

Molecular Formula

C14H18O3

Molecular Weight

234.29 g/mol

IUPAC Name

(3-methyloxetan-3-yl)methyl 3-phenylpropanoate

InChI

InChI=1S/C14H18O3/c1-14(9-16-10-14)11-17-13(15)8-7-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3

InChI Key

TUQQHDRVAZSPFI-UHFFFAOYSA-N

Canonical SMILES

CC1(COC1)COC(=O)CCC2=CC=CC=C2

Origin of Product

United States

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